N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine
Overview
Description
N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine is a compound that features two benzotriazole groups attached to a hydroxylamine moiety. Benzotriazole derivatives are known for their versatility in organic synthesis, particularly in the construction of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine typically involves the reaction of benzotriazole with formaldehyde and hydroxylamine. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like samarium diiodide . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
These methods often involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The benzotriazole groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, allyltrimethylsilanes, and various electrophiles . Reaction conditions often involve the use of solvents like THF and catalysts such as samarium diiodide .
Major Products Formed
The major products formed from these reactions include aziridines, oxazolidines, and pyrrolidines . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine involves the activation of the benzotriazole groups, which can then participate in various chemical reactions. The benzotriazole moiety acts as a good leaving group, facilitating the formation of reactive intermediates . These intermediates can then undergo further transformations, leading to the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives, such as N,N-bis(benzotriazol-1-ylmethyl)amines and N,N-bis(benzotriazol-1-ylmethyl)anilines .
Uniqueness
N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)hydroxylamine is unique due to its hydroxylamine moiety, which imparts distinct reactivity compared to other benzotriazole derivatives . This uniqueness makes it a valuable intermediate in the synthesis of a wide range of nitrogen-containing heterocycles and other biologically active compounds .
Properties
IUPAC Name |
N,N-bis(benzotriazol-1-ylmethyl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c22-19(9-20-13-7-3-1-5-11(13)15-17-20)10-21-14-8-4-2-6-12(14)16-18-21/h1-8,22H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGUQKPPLHWKNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CN(CN3C4=CC=CC=C4N=N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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